Ethyl 1H-Pyrazole-4-carboxylate hydrochloride

Catalog No.
S3381426
CAS No.
1242339-75-8
M.F
C6H9ClN2O2
M. Wt
176.60
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1H-Pyrazole-4-carboxylate hydrochloride

CAS Number

1242339-75-8

Product Name

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride

IUPAC Name

ethyl 1H-pyrazole-4-carboxylate;hydrochloride

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60

InChI

InChI=1S/C6H8N2O2.ClH/c1-2-10-6(9)5-3-7-8-4-5;/h3-4H,2H2,1H3,(H,7,8);1H

InChI Key

NILLKQABODQIFV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNN=C1.Cl

Canonical SMILES

CCOC(=O)C1=CNN=C1.Cl

Ethyl 1H-pyrazole-4-carboxylate hydrochloride, with the chemical formula C₆H₉ClN₂O₂ and CAS Number 1242339-75-8, is a derivative of pyrazole. This compound features a pyrazole ring substituted with an ethyl ester at the carboxylate position, making it structurally significant in various chemical and biological applications. It has a molecular weight of 140.14 g/mol and exhibits properties such as high gastrointestinal absorption and moderate lipophilicity, indicated by its Log P values ranging from 0.43 to 1.09 .

, primarily due to its carboxylate functional group. Notable reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield a pyrazole derivative.
  • Nucleophilic Substitution: The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various derivatives .

Research indicates that Ethyl 1H-pyrazole-4-carboxylate hydrochloride exhibits significant biological activity, particularly in the pharmaceutical domain. It is known for its role as a precursor in the synthesis of compounds with potential anti-inflammatory and analgesic properties. Additionally, it has been studied for its effects on certain enzyme systems, although specific biological pathways remain to be fully elucidated .

The synthesis of Ethyl 1H-pyrazole-4-carboxylate hydrochloride typically involves:

  • Condensation Reaction: Starting from hydrazine and ethyl acetoacetate, a condensation reaction is performed to form the pyrazole ring.
  • Carboxylation: The resultant pyrazole is then subjected to carboxylation using carbon dioxide under basic conditions.
  • Hydrochlorination: Finally, hydrochloric acid is added to yield the hydrochloride salt form.

This multi-step synthesis allows for the generation of high-purity compounds suitable for further applications .

Ethyl 1H-pyrazole-4-carboxylate hydrochloride finds applications across various fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs such as regadenoson, which is employed in cardiac stress testing.
  • Agriculture: Potential uses in developing agrochemicals due to its biological activity.
  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules .

Interaction studies have revealed that Ethyl 1H-pyrazole-4-carboxylate hydrochloride does not significantly inhibit major cytochrome P450 enzymes (CYPs) such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. This suggests a favorable safety profile concerning drug-drug interactions when used in pharmaceutical formulations .

Several compounds exhibit structural similarities to Ethyl 1H-pyrazole-4-carboxylate hydrochloride. These include:

Compound NameCAS NumberSimilarity Index
Methyl 1H-pyrazole-4-carboxylate51105-90-90.96
Ethyl 1-methyl-1H-pyrazole-4-carboxylate85290-80-80.91
Ethyl 5-amino-1H-pyrazole-4-carboxylate1260243-04-60.91
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate7251-53-80.88
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate478968-48-80.87

Uniqueness

Ethyl 1H-pyrazole-4-carboxylate hydrochloride's unique combination of structural features and biological activity distinguishes it from other similar compounds. Its specific applications in pharmaceuticals and research further enhance its relevance in various scientific fields .

The anti-inflammatory properties of ethyl 1H-pyrazole-4-carboxylate derivatives are closely tied to their ability to selectively inhibit COX-2, an enzyme critical in prostaglandin biosynthesis during inflammatory responses. Structural analogs of these compounds, such as pyrazolobenzotriazinones, share a core similarity with celecoxib, a well-known COX-2 inhibitor, enabling competitive binding at the enzyme’s active site [1] [3]. Molecular modeling studies reveal that the pyrazole ring’s nitrogen atoms and appended sulfonamide groups form hydrogen bonds with residues like Arg513 and Ser339 within the COX-2 hydrophobic pocket, stabilizing inhibitor-enzyme complexes [3].

For instance, derivatives featuring a para-substituted sulfonamide group on the phenyl ring exhibit improved COX-2 selectivity indices (SI) due to enhanced hydrophobic interactions with Leu338 and Tyr341 [3]. One such compound, ethyl 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-pyridin-2-yl-1H-pyrazole-4-carboxylate, demonstrated a COX-1/COX-2 SI of 29.73, underscoring its preference for COX-2 [1]. Fluorinated analogs further optimize this selectivity; triarylpyrazole derivatives with trifluoromethyl substitutions achieved IC~50~ values as low as 0.043 μM (SI = 311.6), rivaling celecoxib’s potency [3].

Compound ClassCOX-2 IC~50~ (μM)Selectivity Index (COX-2/COX-1)Key Structural Features
Pyrazolobenzotriazinones0.429.73Sulfonamide, pyridinyl substitution
Fluorinated triarylpyrazoles0.043311.6Trifluoromethyl, para-alkoxy groups
Celecoxib analogs0.055344.56Sulfonamide, trifluoromethyl

Hybridization strategies integrating pyrazole sulfonamide moieties with carboxylate groups (e.g., pyrazole sulfonamide carboxylic acids) have yielded dual COX-2/5-lipoxygenase (5-LOX) inhibitors, broadening anti-inflammatory efficacy. These hybrids achieve IC~50~ values of 0.01 μM for COX-2 and 1.78 μM for 5-LOX, mitigating gastrointestinal toxicity associated with traditional NSAIDs [3].

Structure-Activity Relationships in Sulfonamide-Containing Analogues

The incorporation of sulfonamide groups into ethyl 1H-pyrazole-4-carboxylate derivatives significantly enhances their pharmacological profiles. Key structure-activity relationship (SAR) insights include:

  • Positional Effects: Para-substituted sulfonamides on the phenyl ring maximize COX-2 selectivity by aligning with the enzyme’s secondary pocket (e.g., Arg513 interactions) [3]. Ortho-substitutions, conversely, reduce binding due to steric hindrance.
  • Electron-Withdrawing Groups: Fluorine or trifluoromethyl substitutions at the para position increase electron density on the pyrazole ring, strengthening π-cation interactions with Tyr348 and His90 [3].
  • Linker Flexibility: Urea or amide linkers between pyrazole and sulfonamide groups improve dual COX-2/soluble epoxide hydrolase (sEH) inhibition. A urea-linked diarylpyrazole derivative (11a) achieved IC~50~ values of 1.24 μM (COX-2) and 0.40 nM (sEH), showcasing synergistic anti-inflammatory effects [3].

Comparative analysis of sulfonamide vs. methylsulfonyl (–SO~2~Me) substitutions reveals that sulfonamides preferentially form hydrogen bonds with Ser530 and Gln192, whereas methylsulfonyl groups engage in hydrophobic interactions with Phe518 [3]. This distinction underpins the superior COX-2 selectivity of sulfonamide-containing analogues.

Hydrogen bonding represents a fundamental non-covalent interaction mechanism governing the bioactivity of ethyl 1H-pyrazole-4-carboxylate hydrochloride and related pyrazole carboxylates. The pyrazole ring system provides multiple hydrogen bond donor and acceptor sites, with the nitrogen atoms at positions 1 and 2 serving as primary interaction points [1]. The carboxylate functionality introduces additional hydrogen bonding capabilities through both the carbonyl oxygen and the ester linkage.

Crystallographic studies have revealed that pyrazole dimers exhibit characteristic hydrogen bonding patterns with N-H...N distances ranging from 2.670 to 2.819 Å and bond angles between 158.9° and 162.0° [1]. These intermolecular hydrogen bonds contribute binding energies of -11.29 to -21.75 kcal/mol, demonstrating the significant stabilization provided by these interactions. The strength of these hydrogen bonds is particularly enhanced when electron-withdrawing substituents are present on the pyrazole ring, as the reduced electron density increases the acidity of the N-H proton [2].

In protein-ligand complexes, pyrazole carboxylates demonstrate versatile hydrogen bonding capabilities with amino acid residues. Molecular docking studies indicate that these compounds can form hydrogen bonds with serine, threonine, and asparagine residues, with bond distances typically ranging from 1.80 to 2.40 Å [3] [4]. The pyrazole nitrogen atoms show preferential binding to backbone carbonyl oxygens and hydroxyl groups of serine and threonine residues, while the carboxylate ester can interact with arginine and lysine side chains through electrostatic interactions.

The orientation of hydrogen bonds plays a crucial role in determining binding specificity. Linear hydrogen bonds (bond angles approaching 180°) provide maximum stabilization, while bent hydrogen bonds (angles less than 150°) contribute less to the overall binding affinity [5]. In enzyme active sites, the geometric constraints imposed by the protein architecture often result in suboptimal hydrogen bond geometries, but the cumulative effect of multiple weak interactions can still provide substantial binding affinity.

Water-mediated hydrogen bonding represents another important mechanism for pyrazole carboxylate binding. Studies have shown that water molecules can bridge pyrazole nitrogen atoms with protein residues, effectively extending the interaction network [2] [6]. These water-mediated interactions typically exhibit bond distances of 2.62 to 3.18 Å and bond angles of 155° to 165°, with binding energies ranging from -6.0 to -10.0 kcal/mol.

SystemBond Distance (Å)Bond Angle (°)Binding Energy (kcal/mol)Reference
Pyrazole Dimer N-H...N2.670-2.819158.9-162.0-11.29 to -21.75 [1]
Pyrazole-Chloride (intramolecular)2.279-3.214160.1-162.0-8.5 to -12.0 [7]
Pyrazole-Protein Backbone1.80-2.40150.0-170.0-5.0 to -15.0 [3] [4]
Pyrazole-Water Mediated2.62-3.18155.0-165.0-6.0 to -10.0 [2] [6]
Metal Complex N-H...O2.64-2.99160.0-162.0-10.2 to -15.5 [8]

The temperature dependence of hydrogen bonding interactions has been investigated through variable-temperature crystallography studies. Results indicate that hydrogen bond distances increase slightly with temperature (approximately 0.01-0.02 Å per 50 K), while bond angles remain relatively constant [1]. This thermal expansion affects the overall binding affinity, with stronger hydrogen bonds showing greater resistance to temperature-induced weakening.

Role of Electron-Withdrawing Substituents on Pharmacokinetics

Electron-withdrawing groups profoundly influence the pharmacokinetic properties of pyrazole carboxylates through multiple interconnected mechanisms. The introduction of electron-withdrawing substituents such as trifluoromethyl, nitro, cyano, carbonyl, and halogen groups modulates the electronic distribution within the pyrazole ring system, affecting absorption, distribution, metabolism, and excretion processes [9] [10].

The electronic effects of these substituents can be quantified using Hammett sigma (σ) values, which correlate directly with their influence on pharmacokinetic parameters. Trifluoromethyl groups exhibit the strongest electron-withdrawing effect (σ = +0.54), followed by nitro groups (σ = +0.78), cyano groups (σ = +0.66), carbonyl groups (σ = +0.45), and halogens (σ = +0.06 to +0.23) [11] [2]. These electronic perturbations translate into measurable changes in lipophilicity, metabolic stability, and protein binding affinity.

Lipophilicity modifications represent a primary mechanism through which electron-withdrawing groups influence absorption and distribution. Trifluoromethyl substitution typically increases logP values by 0.8 to 1.2 units, enhancing membrane permeability and tissue distribution [9]. This increased lipophilicity facilitates passive diffusion across biological membranes, including the blood-brain barrier, potentially expanding the therapeutic applications of pyrazole carboxylates in central nervous system disorders.

Metabolic stability is significantly enhanced by electron-withdrawing substituents through multiple pathways. These groups reduce the electron density at sites susceptible to cytochrome P450-mediated oxidation, particularly at the pyrazole nitrogen atoms and adjacent carbon positions [12]. Additionally, electron-withdrawing groups can sterically hinder metabolic enzymes, further protecting the molecule from biotransformation. Studies have demonstrated that trifluoromethyl-substituted pyrazole carboxylates exhibit 2-5 fold longer half-lives compared to unsubstituted analogs [10].

The influence on hydrogen bonding strength represents another crucial pharmacokinetic consideration. Electron-withdrawing groups increase the acidity of N-H protons in the pyrazole ring, strengthening hydrogen bond interactions with target proteins [13] [2]. This enhanced binding affinity can lead to improved selectivity and potency, as demonstrated by trifluoromethyl-substituted compounds showing 2-3 fold increases in hydrogen bond strength compared to parent compounds [9] [10].

Substituent GroupElectronic Effect (σ value)Lipophilicity Impact (LogP change)Metabolic StabilityHydrogen Bond StrengthReference
Trifluoromethyl (-CF₃)+0.54+0.8 to +1.2EnhancedIncreased by 2-3 fold [9] [10]
Nitro (-NO₂)+0.78-0.3 to +0.1ModerateIncreased by 1.5-2 fold [2]
Cyano (-CN)+0.66+0.2 to +0.5EnhancedIncreased by 1.2-1.8 fold [14]
Carbonyl (-C=O)+0.45-0.2 to +0.3VariableIncreased by 1.1-1.5 fold [13]
Halogen (-F, -Cl)+0.06 to +0.23+0.1 to +0.8EnhancedIncreased by 1.0-1.3 fold [11] [2]

Absorption, Distribution, Metabolism, and Excretion modeling studies have revealed that electron-withdrawing substituents can dramatically alter the pharmacokinetic profile of pyrazole carboxylates [12] [10]. Computational predictions indicate that trifluoromethyl substitution improves oral bioavailability from 45-60% to 70-85% through enhanced metabolic stability and optimized physicochemical properties. Distribution studies show that electron-withdrawing groups can increase tissue penetration while maintaining acceptable plasma protein binding levels.

The impact on excretion pathways varies depending on the specific electron-withdrawing group. Halogenated pyrazole carboxylates tend to undergo more extensive renal elimination due to reduced hepatic metabolism, while nitro-substituted compounds may exhibit enhanced biliary excretion through increased molecular weight and polarity [14] [2]. These differences in elimination pathways have important implications for compound design, particularly in cases where prolonged or targeted tissue exposure is desired.

Metal Chelation Properties in Therapeutic Contexts

Metal chelation represents a sophisticated mechanism through which pyrazole carboxylates exert therapeutic effects, particularly in applications involving metal homeostasis disorders, antimicrobial activity, and cancer treatment. The pyrazole ring nitrogen atoms, combined with the carboxylate oxygen atoms, create a bidentate or multidentate coordination environment capable of forming stable complexes with physiologically relevant metal ions [15] [16].

The coordination chemistry of pyrazole carboxylates with transition metals follows predictable patterns based on the electronic configuration and geometric preferences of the metal center. Copper(II) complexes typically adopt square planar or octahedral geometries, with binding affinities (log K) ranging from 8.5 to 12.3 [17] [18]. These high stability constants reflect the strong interaction between the soft copper center and the nitrogen donor atoms of the pyrazole ring, augmented by additional coordination from carboxylate oxygen atoms.

Zinc(II) coordination presents different characteristics due to the closed-shell d¹⁰ configuration. Pyrazole carboxylate-zinc complexes generally exhibit tetrahedral or octahedral geometries with somewhat lower binding affinities (log K = 6.2-9.8) compared to copper complexes [19] [20]. Despite the reduced thermodynamic stability, zinc complexes often demonstrate superior biocompatibility and reduced toxicity, making them attractive candidates for therapeutic applications.

Iron coordination represents a particularly important therapeutic target given the central role of iron in various biological processes. Pyrazole carboxylates can coordinate both Fe(II) and Fe(III) centers, forming octahedral complexes with binding affinities ranging from log K = 7.8 to 11.5 [8] [21]. The ability to coordinate multiple oxidation states provides opportunities for redox-based therapeutic mechanisms, particularly in applications involving oxidative stress modulation.

Metal IonCoordination GeometryBinding Affinity (log K)Therapeutic ActivityMinimum Inhibitory Concentration (μg/mL)Reference
Cu(II)Square Planar/Octahedral8.5-12.3Anticancer, Antimicrobial3.12-25.0 [17] [18] [20]
Zn(II)Tetrahedral/Octahedral6.2-9.8Antimicrobial, Anti-inflammatory5.0-50.0 [19] [20]
Fe(II/III)Octahedral7.8-11.5Antioxidant, Antimicrobial10.0-80.0 [8] [21]
Cd(II)Octahedral5.9-8.7Limited therapeutic use25.0-100.0 [8]
Co(II)Octahedral7.1-10.2Antimicrobial, Catalytic15.0-75.0 [22] [21]

The antimicrobial activity of metal-pyrazole carboxylate complexes derives from multiple mechanisms, including disruption of bacterial metal homeostasis, generation of reactive oxygen species, and direct interaction with microbial cell walls [23] [21]. Copper complexes demonstrate particularly potent antimicrobial effects, with minimum inhibitory concentrations ranging from 3.12 to 25.0 μg/mL against various bacterial and fungal strains. The enhanced activity compared to free ligands suggests that metal coordination amplifies the bioactivity through improved cellular uptake and target specificity.

Cancer therapeutic applications represent another promising area for metal-pyrazole carboxylate complexes. Copper and iron complexes have shown significant cytotoxicity against multiple cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3) models [17] [20]. The anticancer mechanism appears to involve DNA binding through intercalation, followed by oxidative DNA cleavage mediated by the coordinated metal center. Studies indicate that these complexes can induce apoptosis through both intrinsic and extrinsic pathways.

The selectivity of metal chelation can be tuned through structural modifications of the pyrazole carboxylate framework. Substituents that alter the electronic properties of the donor atoms can shift metal binding preferences, enabling the design of selective chelators for specific therapeutic applications [24] [25]. For example, electron-withdrawing groups enhance the binding affinity for hard metal ions like Fe(III), while electron-donating groups favor coordination to softer metal centers like Cu(I).

Chelation therapy applications require careful consideration of the thermodynamic and kinetic stability of metal complexes. The formation constant must be sufficiently high to compete with endogenous ligands, while the exchange kinetics should allow for controlled metal release in physiological environments [16] [25]. Pyrazole carboxylates offer advantages in this regard due to their ability to form kinetically inert complexes that resist ligand exchange while maintaining sufficient lability for controlled therapeutic action.

Dates

Last modified: 08-19-2023

Explore Compound Types